Cas no 56717-09-0 (1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one)

1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one is a brominated pyridine derivative featuring a hydroxyl group and acetyl substituent, making it a versatile intermediate in organic synthesis. Its structural framework is valuable for constructing complex heterocyclic compounds, particularly in pharmaceutical and agrochemical research. The presence of both electron-withdrawing (bromo) and electron-donating (hydroxy) groups enhances its reactivity in selective functionalization reactions. The compound’s crystalline form and defined molecular weight (244.09 g/mol) ensure consistent performance in coupling and substitution reactions. Its stability under standard conditions and compatibility with common solvents further support its utility in multistep synthetic routes. This compound is particularly useful in medicinal chemistry for developing bioactive molecules.
1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one structure
56717-09-0 structure
Product name:1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one
CAS No:56717-09-0
MF:C9H10BrNO2
MW:244.085201740265
CID:1094793
PubChem ID:73554599

1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one
    • DB-126616
    • 56717-09-0
    • Inchi: InChI=1S/C9H10BrNO2/c1-4-7(6(3)12)9(13)8(10)5(2)11-4/h1-3H3,(H,11,13)
    • InChI Key: LNIQPZBKGFMIDE-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=O)C)C(=O)C(=C(C)N1)Br

Computed Properties

  • Exact Mass: 242.98949g/mol
  • Monoisotopic Mass: 242.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 46.2Ų

1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM171967-1g
1-(5-bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one
56717-09-0 95%
1g
$830 2023-01-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1738270-1g
3-Acetyl-5-bromo-2,6-dimethylpyridin-4(1h)-one
56717-09-0 98%
1g
¥4949.00 2024-05-08
Crysdot LLC
CD11103134-1g
1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one
56717-09-0 95+%
1g
$880 2024-07-18
Chemenu
CM171967-1g
1-(5-bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one
56717-09-0 95%
1g
$830 2021-08-05
Alichem
A029183498-1g
1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one
56717-09-0 95%
1g
$998.00 2023-09-01

Additional information on 1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one

Chemical Profile of 1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one (CAS No. 56717-09-0)

1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 56717-09-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the pyridine derivative class, characterized by a nitrogen-containing aromatic ring system, which makes it a versatile scaffold for medicinal chemistry applications. The presence of both bromo and hydroxyl substituents, along with methyl groups at the 2 and 6 positions, imparts unique electronic and steric properties that influence its reactivity and potential biological activity.

The structural features of 1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one make it a promising candidate for further investigation in drug discovery. The bromo group at the 5-position of the pyridine ring serves as a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in constructing more complex molecular architectures. Additionally, the hydroxyl group at the 4-position can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets. The dimethyl substitution at the 2 and 6 positions provides steric hindrance and modulates electronic properties, contributing to the compound's specificity.

In recent years, pyridine derivatives have been extensively studied due to their broad spectrum of biological activities. For instance, compounds containing the pyridine core have demonstrated efficacy in inhibiting kinases, enzymes involved in various signaling pathways critical for cancer progression. The 5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl moiety in this compound resembles structures found in several lead compounds that have advanced into clinical trials. Notably, modifications of pyridine rings have been pivotal in developing drugs that target tyrosine kinases and other protein kinases, which play a central role in cell proliferation and survival.

Current research trends indicate that 1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one could serve as a valuable intermediate in synthesizing novel inhibitors of aberrantly activated kinases. For example, studies have shown that pyridine-based kinase inhibitors can disrupt oncogenic signaling networks by binding to the ATP-binding pocket of target enzymes. The bromo substituent allows for further functionalization via palladium-catalyzed reactions, enabling the introduction of pharmacophores that enhance potency and selectivity. Such modifications are essential for optimizing drug-like properties, including solubility, metabolic stability, and oral bioavailability.

The hydroxyl group in 1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one also presents opportunities for derivatization. Hydroxylated pyridines have been reported to exhibit anti-inflammatory and antioxidant properties by modulating inflammatory pathways and scavenging reactive oxygen species. This suggests that derivatives of this compound may have therapeutic potential beyond oncology applications. For instance, researchers are exploring pyridine derivatives as modulators of nuclear factor kappa B (NFκB) signaling, a key pathway involved in inflammation and immune responses.

Advances in computational chemistry have further enhanced the utility of 1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one as a building block. Molecular docking simulations have been used to predict binding interactions with various biological targets, including transcription factors and membrane receptors. These studies provide insights into how structural modifications can fine-tune binding affinity and selectivity. For example, computational analyses have identified that subtle changes around the pyridine ring can significantly alter binding modes to protein targets.

The synthesis of 1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-ylenthanone involves multi-step organic transformations that highlight its synthetic versatility. Key synthetic strategies include nucleophilic aromatic substitution reactions to introduce functional groups at specific positions on the pyridine ring. The use of palladium catalysts for cross-coupling reactions has enabled efficient construction of complex heterocyclic systems from simpler precursors. Such synthetic methodologies are crucial for producing libraries of derivatives for high-throughput screening (HTS) campaigns.

In conclusion, 1-(5-Bromo--4-hydroxy--2,6-dimethylpyridin--3--ylenthanone (CAS No.) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of reactive handles and functional groups makes it an attractive scaffold for developing novel therapeutic agents targeting kinases and other key biological pathways involved in diseases such as cancer and inflammation. Continued exploration of its derivatives through both experimental synthesis and computational modeling is warranted to fully realize its medicinal chemistry promise.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd